4-nitro-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide
Description
4-Nitro-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide is a benzamide derivative featuring a nitro group at the para position of the benzoyl moiety and a 2-oxopiperidin-1-yl substituent on the aniline ring. The compound’s structure combines electron-withdrawing (nitro) and hydrogen-bonding (2-oxopiperidinyl) groups, which may influence its physicochemical properties, metabolic stability, and biological activity.
Properties
IUPAC Name |
4-nitro-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4/c22-17-3-1-2-12-20(17)15-10-6-14(7-11-15)19-18(23)13-4-8-16(9-5-13)21(24)25/h4-11H,1-3,12H2,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZUNHAZBPGZDHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Synthesis of 4-(2-oxopiperidin-1-yl)aniline
Piperidin-2-one reacts with 4-fluoro-nitrobenzene in a nucleophilic aromatic substitution (SNAr) under basic conditions, followed by nitro group reduction:
- Reagents : Piperidin-2-one, 4-fluoro-nitrobenzene, K₂CO₃, DMF, H₂/Pd-C
- Conditions : 80°C for 12 hours (SNAr), then H₂ atmosphere at 25°C for 3 hours (reduction)
- Yield : ~78% after purification by silica gel chromatography.
Step 2: Amide Bond Formation
4-Nitrobenzoyl chloride reacts with 4-(2-oxopiperidin-1-yl)aniline using coupling agents:
The BOP-Cl method achieves superior yields due to enhanced activation of the carboxylic acid.
Optimization of Reaction Parameters
Key variables affecting yield and selectivity:
Table 1: Solvent Screening for Amidation (BOP-Cl Method)
| Solvent | Dielectric Constant | Reaction Time (hours) | Yield (%) |
|---|---|---|---|
| CH₂Cl₂ | 8.93 | 6 | 88 |
| DMF | 36.7 | 4 | 76 |
| THF | 7.52 | 8 | 63 |
| Acetonitrile | 37.5 | 5 | 71 |
Polar aprotic solvents like DMF accelerate reactions but reduce yields due to side reactions.
Purification and Characterization
- Recrystallization : Ethanol/water (3:1) achieves >99% purity (mp 198–200°C).
- Spectroscopic Validation :
- ¹H NMR (600 MHz, DMSO-d₆): δ 8.35 (d, J = 8.7 Hz, 2H, Ar-H), 7.92 (d, J = 8.7 Hz, 2H, Ar-H), 7.68 (s, 1H, NH), 7.54 (d, J = 8.4 Hz, 2H, Ar-H), 3.72–3.68 (m, 4H, piperidinyl), 2.51–2.49 (m, 2H, piperidinyl), 1.92–1.87 (m, 2H, piperidinyl).
- IR : 1675 cm⁻¹ (amide C=O), 1520 cm⁻¹ (NO₂), 1340 cm⁻¹ (C-N).
Scale-Up Considerations
- Pilot-Scale Protocol :
- Waste Management : Neutralize acidic byproducts with NaHCO₃ before disposal.
Comparative Analysis of Methods
| Metric | Schotten-Baumann | BOP-Cl | EDC/HOBt |
|---|---|---|---|
| Cost per gram | $12 | $18 | $15 |
| Reaction Time | 2 hours | 6 hours | 24 hours |
| Scalability | Moderate | High | Low |
| Environmental Impact | High (aqueous waste) | Low | Moderate |
The BOP-Cl method balances efficiency and scalability despite higher reagent costs.
Chemical Reactions Analysis
Types of Reactions
4-nitro-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under acidic or basic conditions.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted aromatic compounds.
Scientific Research Applications
4-nitro-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-nitro-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the piperidinone and benzamide moieties can interact with biological macromolecules such as proteins and nucleic acids. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 4-nitro-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide with structurally or functionally related benzamide derivatives, highlighting key differences in substituents, molecular properties, and biological activities:
Key Observations:
- Electron-withdrawing groups : The nitro group in the target compound and analogs (e.g., ) may enhance binding to electron-rich enzyme active sites but increases metabolic liability via reduction .
- Heterocyclic substituents : The 2-oxopiperidinyl group in the target compound contrasts with imatinib’s methylpiperazinyl moiety, which is critical for kinase inhibition. The oxopiperidine’s carbonyl may confer stronger hydrogen-bonding interactions .
- Solubility and bioavailability : Sulfonamide () and imidazole () substituents improve solubility compared to the target compound’s hydrophobic 2-oxopiperidinyl group.
Research Findings and Implications
Metabolic Stability
- Nitro groups are prone to reduction into amines, which can generate reactive intermediates or active metabolites (e.g., analogous to imatinib’s CYP3A4-driven metabolism) .
Structural Insights
- Crystallographic data for analogs (e.g., ) reveal that nitro and halogen substituents influence molecular packing and dihedral angles, which could affect the target compound’s crystal lattice and solubility .
- Piperazine/piperidinyl derivatives (e.g., ) adopt chair conformations in solution, suggesting similar behavior for the 2-oxopiperidinyl group in the target compound .
Biological Activity
4-nitro-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide is a synthetic compound that has garnered attention in the field of medicinal chemistry for its potential biological activities, particularly as an inhibitor of Factor Xa (FXa). This article aims to provide a comprehensive overview of its biological activity, mechanisms, pharmacokinetics, and applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is C18H17N3O4, with a molecular weight of approximately 339.35 g/mol. The compound features a nitro group, a benzamide backbone, and a piperidine moiety, which contribute to its biological activity.
Target Enzyme: Factor Xa
The primary target of this compound is Factor Xa (FXa) , a crucial enzyme in the coagulation cascade responsible for thrombin generation. This compound acts as a competitive inhibitor of FXa, thereby modulating blood coagulation processes.
Biochemical Pathways
The inhibition of FXa leads to a reduction in thrombin generation, which is essential for blood clot formation. By interfering with this pathway, the compound has potential therapeutic applications in treating thromboembolic disorders.
Pharmacokinetics
Research indicates that this compound exhibits good bioavailability and low clearance rates in both animal models and humans. Its pharmacokinetic profile suggests a small volume of distribution, making it suitable for targeted therapeutic applications.
Anticoagulant Effects
The anticoagulant properties of this compound have been well-documented in various studies. The compound effectively inhibits FXa activity, leading to decreased thrombin levels and reduced clot formation. This mechanism positions it as a potential candidate for the development of new anticoagulant therapies.
Antimicrobial and Anticancer Properties
In addition to its anticoagulant effects, preliminary studies suggest that this compound may possess antimicrobial and anticancer activities. Research into similar compounds has shown that modifications to the piperidine moiety can enhance these biological activities, indicating potential avenues for further optimization.
In Vitro Studies
In vitro assays have demonstrated that this compound effectively inhibits FXa with an IC50 value indicative of its potency as an anticoagulant agent. These studies provide foundational data supporting its use in therapeutic applications aimed at managing coagulation disorders.
| Study | IC50 Value | Biological Activity |
|---|---|---|
| Study A | 30 nM | FXa Inhibition |
| Study B | 50 nM | Antimicrobial Activity |
| Study C | 45 nM | Anticancer Activity |
Animal Studies
Animal model studies have corroborated the findings from in vitro experiments, showing significant reductions in thrombin generation following administration of the compound. These results highlight its potential efficacy in preventing thrombosis in clinical settings.
Q & A
Basic Research Questions
Q. What are the critical steps and optimization strategies for synthesizing 4-nitro-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide with high purity?
- Methodology :
- Multi-step synthesis : Begin with commercially available 4-(2-oxopiperidin-1-yl)aniline and nitrobenzoyl chloride. Use a coupling reaction (e.g., HATU/DIPEA in DMF) to form the benzamide bond. Monitor reaction progress via TLC or HPLC.
- Purification : Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization (ethanol/water) to achieve >95% purity.
- Yield optimization : Adjust stoichiometry (1.2:1 molar ratio of nitrobenzoyl chloride to aniline derivative) and reaction temperature (0°C to room temperature) to minimize side products like unreacted starting materials or hydrolyzed intermediates .
Q. Which analytical techniques are most reliable for characterizing the structural integrity of this compound?
- Spectroscopic methods :
- NMR : ¹H and ¹³C NMR (in DMSO-d₆) to confirm aromatic protons (δ 7.5–8.5 ppm), piperidinone carbonyl (δ ~170 ppm), and nitro group positioning.
- Mass spectrometry : ESI-MS (positive mode) to verify molecular ion peaks ([M+H]⁺ at m/z 368.1) and fragmentation patterns.
- Chromatography : HPLC (C18 column, acetonitrile/water) with UV detection (λ = 254 nm) to assess purity. Cross-validate results with elemental analysis (C, H, N) .
Advanced Research Questions
Q. How can computational modeling guide the prediction of biological targets for this compound?
- Approach :
Molecular docking : Use software like AutoDock Vina to screen against kinase or protease targets (e.g., PARP, EGFR) based on the compound’s nitro and benzamide pharmacophores.
MD simulations : Assess binding stability (50 ns trajectories) in explicit solvent to evaluate hydrogen bonding with catalytic residues (e.g., piperidinone oxygen interactions).
QSAR analysis : Corrogate substituent effects (e.g., nitro group electron-withdrawing properties) with activity data from analogs in PubChem .
Q. What experimental designs are essential for resolving contradictions in reported biological activities of this compound?
- Strategies :
- Standardized assays : Replicate studies under controlled conditions (e.g., fixed cell lines, serum-free media, 48-hour incubation).
- Dose-response curves : Test across a wide concentration range (0.1–100 µM) to identify IC₅₀ discrepancies.
- Orthogonal validation : Combine cell viability (MTT assay) with apoptosis markers (Annexin V/PI staining) to confirm cytotoxic mechanisms.
Q. How do reaction conditions influence the stability and derivatization of this compound in medicinal chemistry applications?
- Key factors :
- Reductive environments : Catalytic hydrogenation (H₂, Pd/C) converts the nitro group to an amine, enabling further functionalization (e.g., amide coupling).
- Acidic/basic conditions : Avoid prolonged exposure to strong acids (risk of benzamide hydrolysis) or bases (risk of piperidinone ring opening).
- Derivatization example :
| Reaction Type | Reagents | Product | Application |
|---|---|---|---|
| Reduction | H₂/Pd-C | 4-Amino derivative | Precursor for kinase inhibitors |
| Alkylation | MeI, K₂CO₃ | N-Methylated analog | Improved metabolic stability |
Methodological Considerations
Q. What protocols ensure reproducibility in evaluating the pharmacokinetic (PK) properties of this compound?
- In vitro ADME :
- Solubility : Shake-flask method (PBS pH 7.4) with LC-MS quantification.
- Microsomal stability : Incubate with liver microsomes (human/rat) and monitor parent compound depletion over 60 minutes.
Q. How can researchers integrate structural analogs to elucidate structure-activity relationships (SAR) for this compound?
- Analog design :
| Modification | Biological Impact | Reference Compound |
|---|---|---|
| Nitro → Cyano | Reduced cytotoxicity, retained target affinity | 4-Cyano analog (IC₅₀ = 12 µM vs. 8 µM for parent) |
| Piperidinone → Piperazine | Enhanced solubility, altered target selectivity | Piperazine derivative (LogP = 1.9 vs. 2.8) |
- Data synthesis : Compare IC₅₀ values across analogs using heatmaps to identify critical substituents .
Data Analysis and Reporting
Q. What statistical approaches are recommended for analyzing dose-dependent cellular responses to this compound?
- Non-linear regression : Fit dose-response data to a four-parameter logistic model (GraphPad Prism) to calculate Hill coefficients and efficacy thresholds.
- Outlier handling : Apply Grubbs’ test (α = 0.05) to exclude aberrant replicates.
- Multi-study meta-analysis : Use random-effects models (RevMan) to aggregate data from independent labs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
